The synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine typically involves reductive amination. The primary method includes the reaction of 4-trifluoromethylbenzaldehyde with 2,2,2-trifluoroethylamine. Key details of the synthesis process include:
For industrial production, continuous flow reactors may be employed to enhance efficiency and yield. Purification techniques like recrystallization or chromatography are often necessary to achieve high purity levels.
The molecular structure of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine features a central ethylamine group bonded to a phenyl ring that carries a trifluoromethyl substituent. The trifluoromethyl groups contribute significantly to the compound's lipophilicity and stability. Key structural data includes:
2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine can participate in various chemical reactions:
The products resulting from these reactions depend on specific reagents and conditions used. For instance, oxidation may yield trifluoromethyl ketones while reduction can produce various amine derivatives.
The mechanism of action for 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine involves its interaction with biological molecules due to its structural characteristics:
The applications of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine span several scientific fields:
Systematic Nomenclature:The base compound is formally designated as 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine under IUPAC rules. Its hydrochloride salt form is named 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethylamine hydrochloride. Enantiomerically enriched forms are specified using (R)- or (S)- stereodescriptors [1] [4] [9].
Structural Parameters:
Table 1: Structural Identifiers of 2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine Variants
Compound Form | CAS Number | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation |
---|---|---|---|---|
Free Base (Racemic) | 158388-49-9 | C~9~H~7~F~6~N | 243.15 | FC(C1=CC=C(C(N)C(F)(F)F)C=C1)(F)F |
Hydrochloride (Racemic) | 1228879-03-5 | C~9~H~8~ClF~6~N | 279.61 | NC(C1=CC=C(C(F)(F)F)C=C1)C(F)(F)F.Cl |
(R)-Enantiomer Hydrochloride | 1260618-04-9 | C~9~H~8~ClF~6~N | 279.61 | NC(C@@HC2=CC=C(C(F)(F)F)C=C2).Cl |
Spectral and Computational Descriptors:
Early Organofluorine Milestones:The compound’s development is rooted in seminal organofluorine breakthroughs:
Modern Synthetic Evolution:Contemporary routes to this amine exploit radical trifluoromethylation technologies. A landmark 2024 deaminative trifluoromethylation method employs:
Physicochemical Modifications:The dual -CF~3~ groups induce three critical property shifts:
Table 2: Impact of Trifluoromethyl Groups on Bioactive Molecule Properties
Property | Effect of -CF~3~ Group | Biological Consequence | Example Therapeutics |
---|---|---|---|
Lipophilicity | ↑ logP by 0.7-1.0 unit | Improved passive diffusion across biological membranes | Sotorasib (non-small cell lung cancer) |
Metabolic Stability | Blocks oxidative metabolism at adjacent sites | Extended plasma half-life (>3× increase) | Belzutifan (von Hippel-Lindau disease) |
pK~a~ Reduction | Lowers amine pK~a~ by 2-3 units | Enhanced solubility of salt forms; optimized tissue distribution | Atogepant (migraine prophylaxis) |
Conformational Bias | Restricts bond rotation via steric/electronic effects | Improved target binding selectivity | Asciminib (chronic myeloid leukemia) |
Therapeutic Applications:Fluorinated amines constitute ~25% of FDA-approved small-molecule drugs, with notable 2021 approvals including:
Synthetic Accessibility:Continuous flow technologies now enable decagram-scale production of related fluorinated amines via:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1